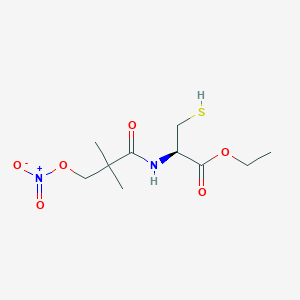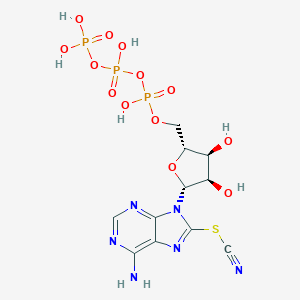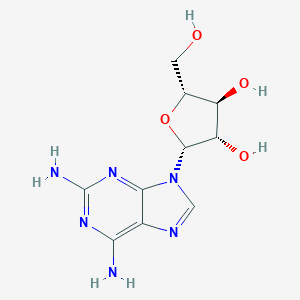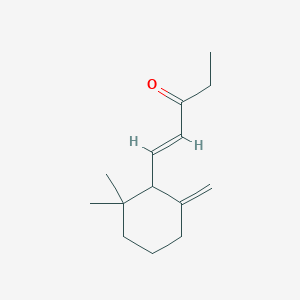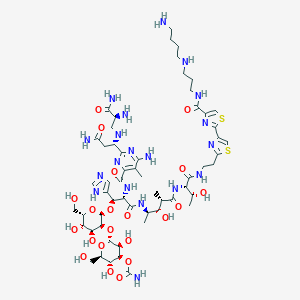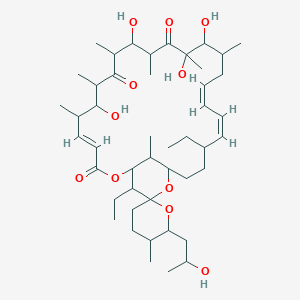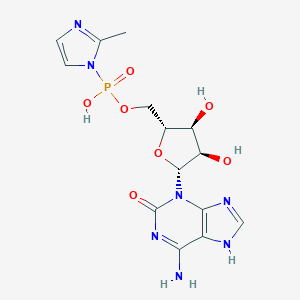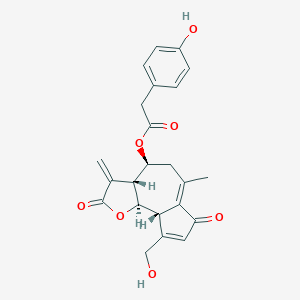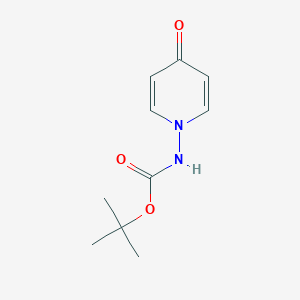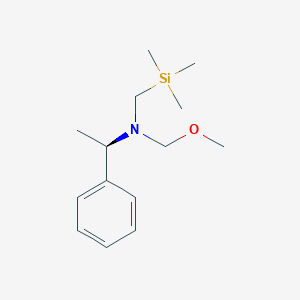
4-氟代吲哚啉-2-酮
描述
4-Fluoroindolin-2-one is a chemical compound with the molecular formula C8H6FNO . It has a molecular weight of 151.14 g/mol . The compound is solid at room temperature .
Synthesis Analysis
A series of novel 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives were synthesized and characterized by spectral (I.R, 1H NMR, mass) and elemental analysis .
Molecular Structure Analysis
The molecular structure of 4-Fluoroindolin-2-one is represented by the InChI code 1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H . The compound has a topological polar surface area of 29.1 Ų and contains 11 heavy atoms .
Physical And Chemical Properties Analysis
4-Fluoroindolin-2-one is a solid at room temperature . It has a molecular weight of 151.14 g/mol . The compound has a topological polar surface area of 29.1 Ų . It has a XLogP3-AA value of 0.9, indicating its lipophilicity .
科学研究应用
Medicinal Chemistry
“4-Fluoroindolin-2-one” is utilized in simulation visualizations for programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs are instrumental in medicinal chemistry for modeling molecular dynamics and interactions .
Drug Discovery
This compound is involved in the design and synthesis of novel antineoplastic agents. For example, it has been used as a moiety in phenylureas during the synthesis and antitumor evaluation .
Organic Synthesis
“4-Fluoroindolin-2-one” serves as a catalyst and intermediate in organic synthesis. It’s also used as a raw material for synthesizing drug skeletons in pesticides and medicines .
安全和危害
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
4-Fluoroindolin-2-one is a chemical compound that belongs to the indolinone family
Mode of Action
This inhibition can lead to decreased tumor load in certain models .
Biochemical Pathways
Therefore, the inhibition of RTKs by 4-Fluoroindolin-2-one could potentially affect these processes .
属性
IUPAC Name |
4-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSLMNPSVQOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573515 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroindolin-2-one | |
CAS RN |
138343-94-9 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were made to the 4-fluoroindolin-2-one scaffold, and how did these changes impact the biological activity of the synthesized compounds?
A1: The research focused on synthesizing a series of 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives. While the core structure remained consistent, variations were introduced in the benzylidene moiety. This involved substituting different groups on the benzene ring of the benzylidene group. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

